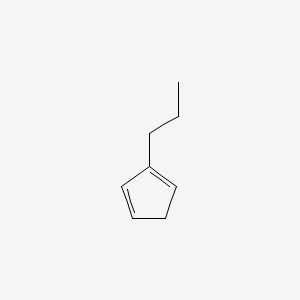
1,3-Cyclopentadiene, 2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 2-propyl- is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol It is a derivative of cyclopentadiene, where a propyl group is attached to the second carbon of the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclopentadiene, 2-propyl- may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, ensuring efficient conversion of starting materials to the target compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 2-propyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Cyclopentadienone derivatives
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or nitro-substituted cyclopentadiene derivatives
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 2-propyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 2-propyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal centers in catalytic systems, forming metallocene complexes that facilitate various chemical reactions.
Pathways Involved: The formation of metallocene complexes involves the coordination of the cyclopentadiene ring to the metal center, followed by subsequent catalytic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: The parent compound without the propyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
1,3-Dimethylcyclopentadiene: Another derivative with two methyl groups at different positions on the ring.
Uniqueness
1,3-Cyclopentadiene, 2-propyl- is unique due to the presence of the propyl group, which can influence its reactivity and the types of reactions it undergoes. This structural modification can enhance its utility in specific applications, such as the synthesis of specialized metallocenes and other organometallic compounds .
Propiedades
Número CAS |
62247-86-3 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
2-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h3,6-7H,2,4-5H2,1H3 |
Clave InChI |
DFODTWUFWMTZID-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)






![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)




